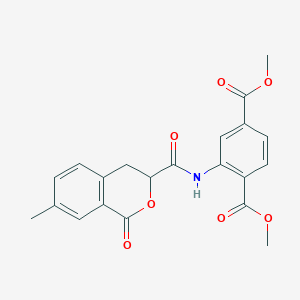
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of terephthalic acid and is synthesized through various methods.
Preparation Methods
The synthesis of Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate involves several synthetic routes and reaction conditions. One common method includes the reaction of terephthalic acid derivatives with 7-methyl-1-oxoisochroman-3-carboxylic acid under specific conditions to form the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure. Industrially, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Dimethyl 2-(7-methyl-1-oxoisochroman-3-carboxamido)terephthalate can be compared with other similar compounds, such as Dimethyl 2-(3,7-dimethyl-1-oxoisochroman-3-carboxamido)terephthalate. While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct reactivity and functionality.
Properties
IUPAC Name |
dimethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-11-4-5-12-10-17(29-21(26)15(12)8-11)18(23)22-16-9-13(19(24)27-2)6-7-14(16)20(25)28-3/h4-9,17H,10H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHLFIQUQLNGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














